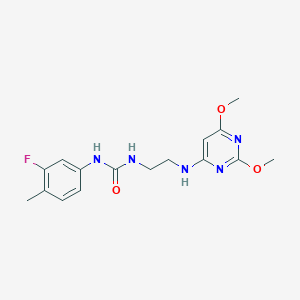
N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound that likely contains multiple rings, including thiazole, thiophene, and isoxazole moieties. These types of compounds are of interest due to their potential biological activities and their use in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through the Hantzsch synthesis, which involves the reaction of a β-dicarbonyl compound with thioamides and halides. In the context of the provided papers, the synthesis of thiazole derivatives can be achieved by using propane-bis(thioamide) as a reagent for heterocyclizations . Additionally, the synthesis of thiazole derivatives from donor-acceptor cyclopropanes (DACs) has been demonstrated using SnCl4-mediated reactions with thioamides, which produce aroylmethylidene malonates as intermediates. These intermediates undergo conjugate addition followed by cyclocondensation to afford the desired thiazole products .
Molecular Structure Analysis
The molecular structure of the compound would feature a cyclopropane core substituted with a thiazol-2-yl group and a 5-(thiophen-2-yl)isoxazol-3-yl moiety. The presence of these heterocycles suggests a complex molecular architecture that could exhibit interesting electronic and steric properties, influencing the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such a compound would involve the functional groups present in the thiazole, thiophene, and isoxazole rings. These heterocycles are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of a cyclopropane ring could also introduce strain into the molecule, potentially making it more reactive in certain chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide would be influenced by the heteroatoms and the conjugated system present in the molecule. These could affect the compound's solubility, melting point, and stability. The presence of multiple heteroatoms might also enhance the compound's ability to form hydrogen bonds, which could be relevant for its biological activity.
Relevant Case Studies
In terms of biological activity, the synthesis of heterocyclic compounds derived from similar precursors has been evaluated for antitumor properties. For instance, compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were found to exhibit high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Although the specific compound is not directly studied in the provided papers, the related structures and their biological activities suggest potential for antitumor evaluation.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have explored various methods to synthesize and modify compounds structurally related to N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, revealing their versatility in chemical reactions. For instance, M. W. Nötzel et al. (2001) detailed a method for producing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, highlighting the potential for creating bioactive molecules with this framework European Journal of Organic Chemistry. Similarly, Kristin A. Milinkevich et al. (2008) reported on the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, demonstrating the chemical flexibility and potential pharmacological applications of these compounds Journal of combinatorial chemistry.
Potential Anticancer and Antimicrobial Activity
Several studies have focused on the bioactivity of thiazole and related heterocyclic compounds, with particular emphasis on their anticancer and antimicrobial properties. B. Vaddula et al. (2016) synthesized a series of 5-(2′-indolyl)thiazoles and evaluated their cytotoxicity against human cancer cell lines, identifying compounds with promising anticancer activity Scientific Reports. In another study, H. Shams et al. (2010) investigated the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant inhibitory effects against various cancer cell lines Molecules.
Utility in Heterocyclic Synthesis
The utility of compounds similar to N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide in synthesizing novel heterocyclic structures has been a significant focus of research. For example, A. Sharba et al. (2005) described the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, showcasing the application of these molecules in creating diverse heterocyclic compounds with potential bioactivity Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(16-13-15-5-7-21-13)14(3-4-14)11-8-9(19-17-11)10-2-1-6-20-10/h1-2,5-8H,3-4H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFIIJHOCAPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

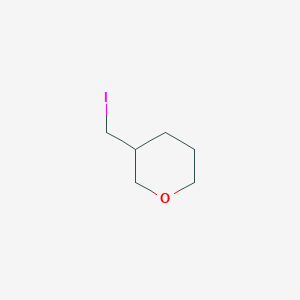
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)
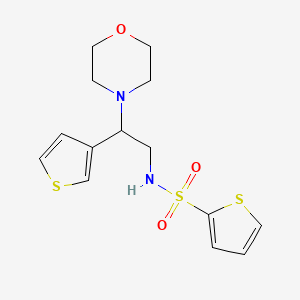
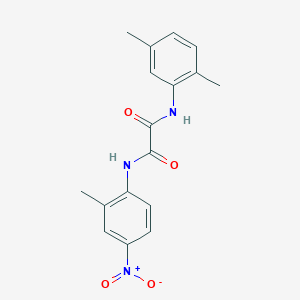
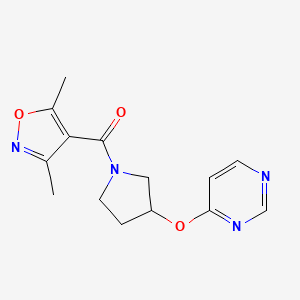
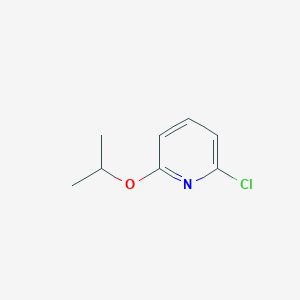

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)
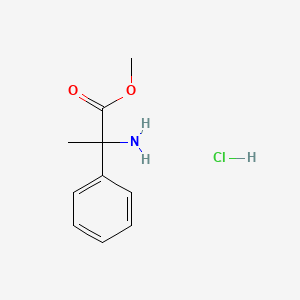
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

